Cas no 110731-79-8 (2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide)

2-(2,4-Dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a synthetic acetamide derivative with potential herbicidal or pesticidal applications. Its molecular structure combines a dichlorophenoxy moiety with a dimethylpyrazole group, suggesting selective bioactivity against target organisms. The compound exhibits stability under standard conditions, with moderate solubility in organic solvents, facilitating formulation flexibility. Its mode of action likely involves interference with plant or microbial growth processes, though specific mechanisms require further study. The presence of chlorine atoms enhances binding affinity to biological targets, while the pyrazole ring may contribute to metabolic resistance. This compound is of interest for agricultural research due to its structural specificity and potential for low environmental persistence.
2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide structure
110731-79-8 structure
Product Name:2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
CAS No:110731-79-8
MF:C13H13Cl2N3O2
MW:314.167220830917
CID:2606460
PubChem ID:14030627
Update Time:2025-10-28

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-dichlorophenoxy)-N-(2,5-dimethylpyrazol-3-yl)acetamide
    • 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
    • F5066-0052
    • Acetamide, 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)-
    • Z201216488
    • AKOS001265691
    • DTXSID50554689
    • 110731-79-8
    • Inchi: 1S/C13H13Cl2N3O2/c1-8-5-12(18(2)17-8)16-13(19)7-20-11-4-3-9(14)6-10(11)15/h3-6H,7H2,1-2H3,(H,16,19)
    • InChI Key: YWOQUTQAKYXCQJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC(NC1=CC(C)=NN1C)=O)Cl

Computed Properties

  • Exact Mass: 313.0384821Da
  • Monoisotopic Mass: 313.0384821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.2Ų

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide Pricemore >>

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2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide Related Literature

Additional information on 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide

Introduction to 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide and Its Significance in Modern Chemical Biology

2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, with the CAS number 110731-79-8, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The structural framework of this molecule incorporates both aromatic and heterocyclic moieties, which contribute to its diverse interactions with biological targets.

The 2,4-dichlorophenoxy group in the molecular structure is a key pharmacophore that enhances the compound's binding affinity to various enzymes and receptors. This moiety is commonly found in numerous agrochemicals and pharmaceuticals, where it plays a crucial role in modulating biological pathways. The presence of the 1,3-dimethyl-1H-pyrazol-5-yl substituent further enriches the compound's chemical diversity, enabling it to interact with multiple biological targets in complex ways. This dual functionality makes 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide a versatile scaffold for designing novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in addressing complex diseases. The acetamide moiety in the molecule contributes to its solubility and bioavailability, which are critical factors for drug efficacy. Moreover, the pyrazole ring is known for its ability to enhance binding affinity and selectivity, making it an attractive component in medicinal chemistry. The combination of these features has positioned 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide as a promising candidate for further exploration in therapeutic applications.

In the context of drug discovery, the synthesis and optimization of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide have been influenced by recent breakthroughs in synthetic methodologies. Techniques such as combinatorial chemistry and high-throughput screening have enabled researchers to rapidly explore large libraries of compounds, accelerating the discovery process. The use of computational tools has also played a pivotal role in predicting the biological activity of this molecule, thereby guiding experimental design. These advancements have collectively contributed to a deeper understanding of the compound's potential applications.

One of the most intriguing aspects of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is its potential as an intermediate in the development of novel therapeutics. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various pathological conditions. These findings underscore the compound's significance as a building block for drug design.

The integration of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide into modern drug development pipelines has been facilitated by recent innovations in biocatalysis and green chemistry. These approaches have allowed for more sustainable and efficient synthesis methods, reducing environmental impact while maintaining high yields. Additionally, advances in crystallography have provided detailed insights into the molecular interactions between this compound and its biological targets. Such structural information is invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

As research continues to evolve, the applications of 2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide are expected to expand further. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel therapeutics that address unmet medical needs. The compound's unique structural features and promising biological activities make it a cornerstone in ongoing research efforts aimed at developing safer and more effective treatments.

In conclusion,2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (CAS no 110731-79-8) represents a significant advancement in chemical biology and drug discovery. Its multifunctional design offers numerous opportunities for therapeutic development across various disease areas. With continued research and innovation, 2-(2 4 dichlorophenoxy) N (13 dimethyl 1H pyrazol 5 yl acetamide ) is poised to play a crucial role in shaping the future of medicine.

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